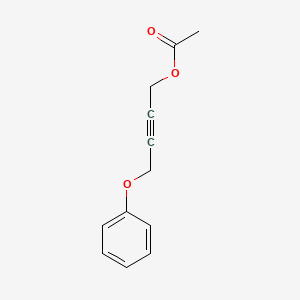

4-Phenoxy-2-butynyl acetate

Overview

Description

4-Phenoxy-2-butynyl acetate is an organic ester characterized by a phenoxy group (–O–C₆H₅) attached to a butynyl chain (C≡C–CH₂–) and an acetate moiety (–OAc). The compound’s reactivity and stability are influenced by the electron-rich phenoxy group and the rigid triple bond in the butynyl chain, which may enhance its binding affinity in biological systems or synthetic pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Phenoxy-2-butynyl acetate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves esterification of 4-phenoxy-2-butynol with acetic anhydride under acidic or catalytic conditions. Evidence from analogous esters (e.g., ethyl acetate) suggests using anhydrous environments to minimize hydrolysis and catalysts like sulfuric acid or DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .

- Optimization : Reaction parameters such as temperature (60–80°C), molar ratios (1:1.2 alcohol to anhydride), and solvent choice (e.g., dichloromethane or toluene) should be systematically tested. Monitor progress via TLC or GC-MS to identify optimal yields .

Q. How should researchers characterize the molecular structure of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm ester linkage (δ ~2.0–2.5 ppm for acetate methyl group) and phenoxy aromatic protons (δ ~6.8–7.4 ppm) .

- FT-IR : Key peaks include C=O stretch (~1740 cm) and C-O-C ester vibration (~1240 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular ion [M+H] and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation : Use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, wash immediately with soap and water for 15 minutes .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture, to prevent degradation .

Advanced Research Questions

Q. How can researchers address contradictions in reported catalytic efficiencies for synthesizing this compound?

- Root-Cause Analysis :

- Controlled Replication : Reproduce experiments under identical conditions (catalyst loading, solvent purity) to isolate variables .

- Catalyst Screening : Test alternative catalysts (e.g., lipases for green synthesis or metal-organic frameworks for regioselectivity) to compare yields and byproduct profiles .

- Kinetic Studies : Use in situ IR or calorimetry to track reaction progress and identify rate-limiting steps .

Q. What strategies are effective for studying the hydrolytic stability of this compound in aqueous systems?

- Experimental Design :

- pH-Dependent Stability : Incubate the compound in buffered solutions (pH 3–10) at 25°C and 37°C. Monitor degradation via HPLC or -NMR to quantify hydrolysis rates .

- Surfactant Effects : Evaluate micellar systems (e.g., SDS or Tween-80) to mimic biological membranes and assess stability in lipid-rich environments .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methods :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and calculate activation energies for reactions with amines or thiols .

- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO vs. THF) to predict regioselectivity in alkyne functionalization .

Q. Data Contradiction and Validation

Q. How should researchers validate conflicting solubility data for this compound in polar solvents?

- Validation Framework :

- Standardized Protocols : Follow OECD 105 guidelines for shake-flask method using HPLC-grade solvents. Report temperature (±0.1°C) and agitation speed .

- Cross-Lab Collaboration : Compare results across independent labs to identify systemic errors (e.g., impurities in solvent batches) .

Q. Key Reference Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenoxy-Substituted Esters

Ethyl 2-(4-Chlorophenoxy)acetoacetate (CAS 10263-19-1)

- Structure: Features a 4-chlorophenoxy group and an acetoacetate ester.

- Molecular Formula : C₁₂H₁₃ClO₄.

- Key Differences: The chlorine atom in the phenoxy ring increases electrophilicity, enhancing reactivity in agrochemical applications (e.g., herbicide intermediates).

- Applications : Used in pesticide synthesis due to its halogenated aromatic system .

Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)

- Structure : Contains a phenyl group directly bonded to an acetoacetate ester.

- Molecular Formula : C₁₂H₁₄O₃.

- Key Differences: The absence of an oxygen linker (phenoxy vs. phenyl) reduces polarity, affecting solubility. This compound is a precursor in pharmaceuticals (e.g., β-lactam antibiotics), whereas the butynyl chain in 4-phenoxy-2-butynyl acetate may favor rigid, targeted molecular interactions .

Alkyne-Containing Esters

(R)-Lavandulyl Acetate

- Structure : A terpene-derived ester with a lavandulyl chain (C₁₀H₁₇) and acetate group.

- Key Differences: The alkyne in this compound introduces linear rigidity, whereas the lavandulyl chain’s branched isoprene units enhance volatility, making it suitable for insect pheromones or fragrances .

Vinyl Acetate (CAS 108-05-4)

- Structure : Simplest vinyl ester (CH₂=CHOAc).

- Key Differences: Vinyl acetate polymerizes readily into polyvinyl acetate (PVA), a key component in adhesives and paints. The phenoxy and alkyne groups in this compound likely preclude polymerization but enable specialized roles in drug delivery or catalysis .

Cyclohexyl Acetate

- Structure : Cyclohexane ring bonded to an acetate group.

- Key Differences: The non-aromatic cyclohexyl group improves lipid solubility, favoring use in flavors and fragrances. The phenoxy group in this compound offers π-π stacking capabilities for biological target binding .

Data Table: Key Properties of Compared Compounds

Research Findings and Trends

- Reactivity: The phenoxy group in this compound enhances resonance stabilization, while the butynyl chain’s triple bond may facilitate click chemistry applications .

- Biological Activity: Phenoxy esters often exhibit antimicrobial or antifungal properties (e.g., ethyl acetate extracts in turmeric, as noted in Table 26 of ). The alkyne group could further modulate bioavailability .

- Industrial Use: Unlike vinyl acetate’s bulk applications, this compound’s niche structure suggests specialized roles, such as chiral intermediates or enzyme inhibitors .

Preparation Methods

A widely cited method involves the nucleophilic substitution of 4-phenoxy-2-butynol with acetyl chloride in dichloromethane (DCM). The reaction leverages the electron-withdrawing acetoxy group to enhance the electrophilicity of the propargyl carbon, facilitating acetylation .

Reaction Mechanism

The hydroxyl group of 4-phenoxy-2-butynol undergoes nucleophilic attack by the acetyl chloride, displacing chloride and forming the acetate ester. DCM acts as an inert solvent, stabilizing intermediates and preventing side reactions such as hydrolysis. The reaction typically proceeds at 0–25°C for 4–6 hours, achieving yields of 85–90% .

Optimization Strategies

-

Catalyst Use : Triethylamine (TEA) is added to neutralize HCl byproducts, shifting the equilibrium toward product formation .

-

Purification : Crude product is washed with sodium bicarbonate to remove residual acid, followed by column chromatography (silica gel, hexane/ethyl acetate 4:1) .

Acid-Catalyzed Peroxidation

Adapted from patented protocols for phenoxy phenyl esters , this method employs peroxides (e.g., hydrogen peroxide or peracetic acid) in the presence of sulfuric acid to oxidize 4-phenoxy-2-butynol.

Procedure

A mixture of 4-phenoxy-2-butynol (1.0 mol), glacial acetic acid (3.0 mol), and concentrated sulfuric acid (0.1 mol) is heated to 50°C. Aqueous hydrogen peroxide (70%, 1.2 mol) is added dropwise over 2 hours, followed by stirring for 7 hours. The product is extracted with dichloromethane and purified via vacuum distillation, yielding 88–92% .

Key Advantages

-

Scalability : Demonstrated at industrial scales (e.g., 370 g batches) .

-

Byproduct Management : Sodium bisulfite washes eliminate excess peroxide, ensuring safety .

Propargyl Alcohol Addition to Vinyl Ethers

Russian Chemical Reviews highlight the acid-catalyzed addition of propargyl alcohol to vinyl ethers as a route to prop-2-ynyl ethers . For this compound, this involves reacting propargyl alcohol with phenoxy vinyl ether in the presence of Amberlyst-15.

Reaction Conditions

Limitations

-

Side Reactions : Competing polymerization of propargyl alcohol requires strict temperature control .

Alkylation of Alkoxides with Propargyl Halides

This two-step method involves generating a phenoxide intermediate, followed by alkylation with propargyl bromide .

Stepwise Synthesis

-

Phenoxide Formation : Phenol reacts with sodium hydride in tetrahydrofuran (THF) to form sodium phenoxide.

-

Alkylation : Propargyl bromide (1.1 eq) is added at 0°C, and the mixture is stirred for 24 hours. Acetic anhydride is then introduced to acetylate the hydroxyl group, yielding 78–84% after extraction .

Comparative Analysis of Methods

| Method | Reagents/Conditions | Yield (%) | Purification Steps | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | Acetyl chloride, DCM, TEA | 85–90 | Column chromatography | Lab-scale |

| Acid-Catalyzed Peroxidation | H₂O₂, H₂SO₄, glacial acetic acid | 88–92 | Vacuum distillation | Industrial |

| Propargyl Alcohol Addition | Amberlyst-15, toluene | 82–87 | Recrystallization | Pilot-scale |

| Alkylation of Alkoxides | NaH, THF, propargyl bromide | 78–84 | Liquid-liquid extraction | Lab-scale |

Properties

Molecular Formula |

C12H12O3 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

4-phenoxybut-2-ynyl acetate |

InChI |

InChI=1S/C12H12O3/c1-11(13)14-9-5-6-10-15-12-7-3-2-4-8-12/h2-4,7-8H,9-10H2,1H3 |

InChI Key |

FSDZRZJUPYMUEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC#CCOC1=CC=CC=C1 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.